molecular formula C20H17ClN4O2S2 B2872238 4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-14-0

4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2872238
CAS No.: 392300-14-0
M. Wt: 444.95
InChI Key: KFYKKMBZNMHDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis and Analgesic Activity : Synthesis of novel compounds involving 1,3,4-thiadiazol-2-yl and 3,4-dihydroquinolin-1(2H)-yl moieties has been explored for their potential analgesic activities. The synthesized compounds are characterized by spectral data and tested for their analgesic potential (Saad, Osman, & Moustafa, 2011).

  • Cytotoxicity, Antimicrobial, and Psychotropic Activity : Studies on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives reveal significant psychotropic, anti-inflammatory, cytotoxic, and antimicrobial effects. These compounds are characterized by NMR, IR spectroscopy, and mass spectrometry (Zablotskaya et al., 2013).

  • Antimicrobial Activity of Hydrazinyl Quinazoline Derivatives : Synthesis of 2-chloro-4-aminoquinazolines and their derivatives with 1,3,4-thiadiazoles shows potential antimicrobial activities. These compounds are evaluated through elemental and spectral analysis (Samel & Pai, 2011).

Potential Medical Applications

  • Antipsychotic Agents : Heterocyclic carboxamides, including quinoline and dihydroquinoline derivatives, have been evaluated as potential antipsychotic agents. They exhibit promising activity in vitro and in vivo against dopamine and serotonin receptors (Norman et al., 1996).

  • Antitumor Agents : Research into quinazolin-4-one derivatives, including those with dihydroquinoline structures, has shown high cytotoxicity and novel biochemical characteristics, making them potential candidates as antitumor agents (Bavetsias et al., 2002).

Chemical Transformations and Analyses

  • Synthesis of Heterocyclic Compounds : The synthesis of hetarylquinolines containing thiazolidine and dihydrothiazole rings demonstrates the versatility of quinoline derivatives in forming complex heterocyclic structures (Aleqsanyan & Hambardzumyan, 2021).

  • Fluorogenic Chemodosimeter Derivatives : The development of a thioamide derivative of 8-hydroxyquinoline-benzothiazole exhibits Hg2+-selective fluorescence properties. This demonstrates the compound's potential in chemodosimetric applications (Song et al., 2006).

Properties

IUPAC Name

4-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c21-15-9-7-14(8-10-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-3-5-13-4-1-2-6-16(13)25/h1-2,4,6-10H,3,5,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYKKMBZNMHDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.